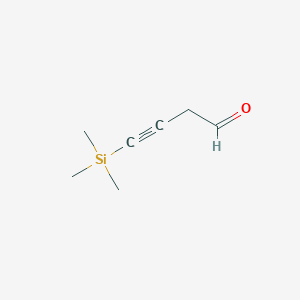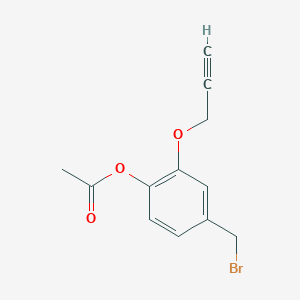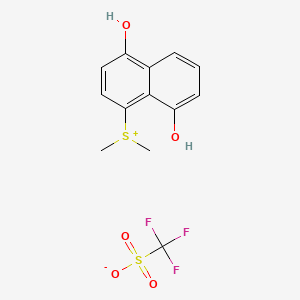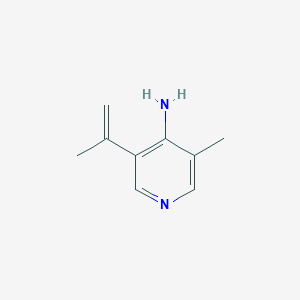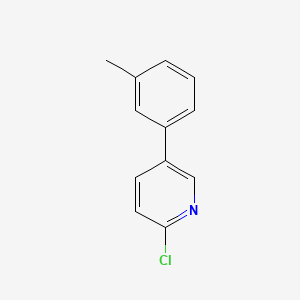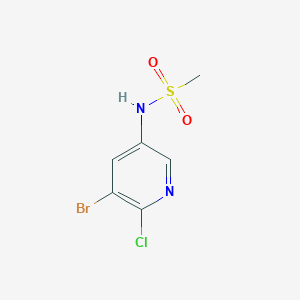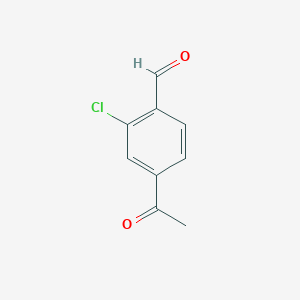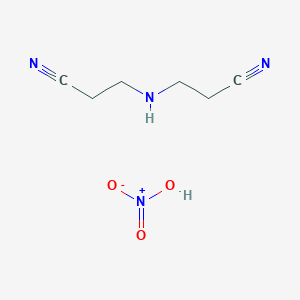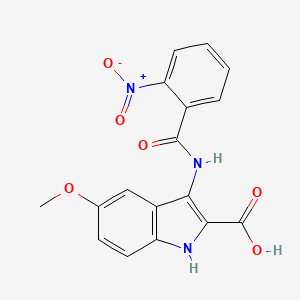
5-Methoxy-3-(2-nitro-benzoylamino)-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-3-{[(2-nitrophenyl)carbonyl]amino}-1H-indole-2-carboxylic acid is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3-{[(2-nitrophenyl)carbonyl]amino}-1H-indole-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 5-methoxyindole-2-carboxylic acid with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-methoxy-3-{[(2-nitrophenyl)carbonyl]amino}-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
5-methoxy-3-{[(2-nitrophenyl)carbonyl]amino}-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of various bioactive molecules.
Biology: Studied for its potential as an inhibitor of enzymes like indoleamine 2,3-dioxygenase (IDO).
Medicine: Investigated for its anticancer properties and as a potential therapeutic agent for neurological disorders.
Industry: Utilized in the development of fluorescent probes for lipid imaging.
Mécanisme D'action
The mechanism of action of 5-methoxy-3-{[(2-nitrophenyl)carbonyl]amino}-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as an IDO inhibitor, it binds to the active site of the enzyme, preventing the conversion of tryptophan to kynurenine. This inhibition can modulate immune responses and has implications in cancer therapy . Additionally, its neuroprotective effects are attributed to its ability to preserve mitochondrial function and attenuate oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-methoxyindole-2-carboxylic acid
- 3-(2-nitrophenyl)indole-2-carboxylic acid
- 5-methoxy-3-phenylindole-2-carboxylic acid
Uniqueness
5-methoxy-3-{[(2-nitrophenyl)carbonyl]amino}-1H-indole-2-carboxylic acid is unique due to the presence of both methoxy and nitrophenyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C17H13N3O6 |
|---|---|
Poids moléculaire |
355.30 g/mol |
Nom IUPAC |
5-methoxy-3-[(2-nitrobenzoyl)amino]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C17H13N3O6/c1-26-9-6-7-12-11(8-9)14(15(18-12)17(22)23)19-16(21)10-4-2-3-5-13(10)20(24)25/h2-8,18H,1H3,(H,19,21)(H,22,23) |
Clé InChI |
KBCDHWKGQZTNTH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)O |
Solubilité |
>53.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


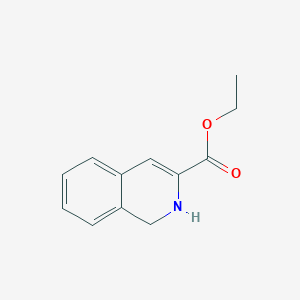
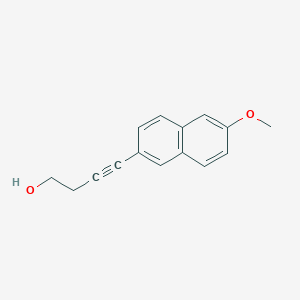
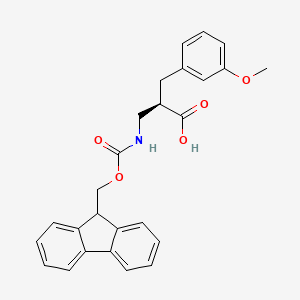
![3-[(Dimethylamino)methylene]piperidine-2,4-dione](/img/structure/B13985081.png)

